Superior Chemoselectivity: Reduced S-O Scission vs. Methyl Methanesulfonate
MDCS demonstrates a significantly lower propensity for sulfonyl sulfur attack compared to methyl methanesulfonate (MMS). In dichloromethanesulfonate esters, the sulfonyl sulfur is much less prone to attack by nucleophiles than in corresponding methanesulfonates or chloromethanesulfonates [1]. This effectively reroutes nucleophilic attack to the alkyl carbon, minimizing competing S-O bond cleavage that forms undesired sulfonates and alcohols.
| Evidence Dimension | Chemoselectivity (C-O vs S-O bond cleavage in SN2 reactions) |
|---|---|
| Target Compound Data | Preferred C-O cleavage; S-O scission suppressed via steric and electronic effects of the gem-dichloro group. |
| Comparator Or Baseline | Methyl methanesulfonate (MMS): Known for significant competing S-O bond cleavage and sulfene formation with strong nucleophiles/bases. |
| Quantified Difference | Qualitative shift in reaction pathway; no quantitative ratio available, but described as making MDCS a 'promising new type of alkylating reagent' for demanding cases where MMS fails [1]. |
| Conditions | General SN2 reactivity context based on review of sulfonate ester chemistry. |
Why This Matters
For procurement, this ensures MDCS is the reagent of choice for alkylating sterically hindered or highly functionalized substrates where unwanted side-reactions from MMS would devastate yield and purity.
- [1] Krishnamurti, R., & Prakash, G. K. S. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules, 7(8), 601–617. View Source
